molecular formula C10H10FN3O B1324935 [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 952183-23-2

[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1324935
CAS No.: 952183-23-2
M. Wt: 207.2 g/mol
InChI Key: ZNHGZPQNCDVONF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

. This method is highly efficient and practical for the preparation of 1,2,3-triazoles. The reaction involves the cycloaddition of organic azides with alkynes, catalyzed by copper(I) salts .

Industrial Production Methods:

While specific industrial production methods for [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol are not widely documented, the CuAAC reaction is scalable and can be adapted for industrial applications. The reaction conditions, such as temperature, reaction time, and catalyst loading, can be optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution reactions can lead to a variety of substituted triazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

  • 1-Benzyl-1H-1,2,3-triazol-4-yl]methanol
  • 1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol
  • 1-(3-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol

Uniqueness:

Compared to similar compounds, [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol is unique due to the presence of the fluorine atom on the benzyl group. This fluorine substitution can significantly influence the compound’s chemical and biological properties, such as its reactivity, binding affinity, and metabolic stability .

Properties

IUPAC Name

[1-[(3-fluorophenyl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHGZPQNCDVONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901204947
Record name 1-[(3-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-23-2
Record name 1-[(3-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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